

Spectroscopic Profile of 1,3-Dichlorotetrafluoroacetone: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Dichlorotetrafluoroacetone

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Introduction

1,3-Dichlorotetrafluoroacetone (DCTFA), with the chemical formula $C_3Cl_2F_4O$, is a halogenated ketone of significant interest in synthetic chemistry.^[1] Its structure, featuring a central carbonyl group flanked by two chlorodifluoromethyl ($-CF_2Cl$) moieties, imparts unique reactivity and physical properties. Understanding the precise molecular structure and electronic environment is paramount for its application in the development of novel pharmaceuticals and advanced materials. This guide provides an in-depth analysis of the key spectroscopic data for DCTFA—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (^{19}F and ^{13}C)—offering not just the data, but the scientific rationale behind the spectral features and the experimental methodologies used to acquire them.

Due to its chemical nature as a halogenated organic compound, appropriate safety measures must be observed during handling. DCTFA is classified as toxic if swallowed and is a skin and eye irritant.^[2] All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Molecular Structure and Symmetry

The symmetrical nature of **1,3-Dichlorotetrafluoroacetone** is a critical factor that governs its spectroscopic signature. The molecule possesses a C_2 axis of symmetry through the carbonyl group, rendering the two $-CF_2Cl$ groups chemically and magnetically equivalent. This equivalence simplifies the NMR spectra, as will be discussed in later sections.

Caption: Molecular structure of **1,3-Dichlorotetrafluoroacetone**.

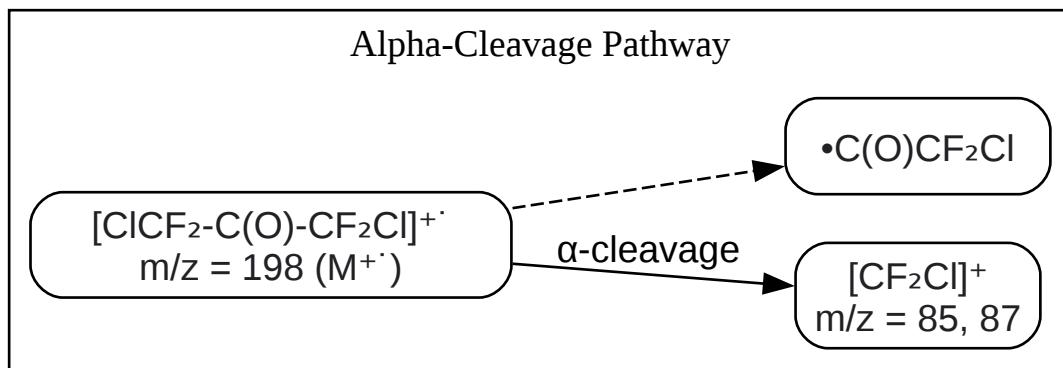
Mass Spectrometry (MS)

Mass spectrometry provides crucial information about a molecule's mass and its fragmentation pattern upon ionization, offering valuable clues to its structure. For DCTFA, electron ionization (EI) is the most common method, which involves bombarding the molecule with high-energy electrons, leading to the formation of a molecular ion ($M^{+ \cdot}$) and subsequent fragment ions.

Data Interpretation

The mass spectrum of DCTFA is characterized by the absence or very low abundance of the molecular ion peak (m/z 198 for $^{12}\text{C}_3^{35}\text{Cl}_2^{19}\text{F}_4^{16}\text{O}$) due to its instability under EI conditions. The primary fragmentation pathway is α -cleavage, a common process for ketones, where the bond between the carbonyl carbon and an α -carbon is broken.^[1] This cleavage is highly favored in DCTFA due to the stability of the resulting chlorodifluoromethyl cation.

The presence of chlorine isotopes (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) results in characteristic isotopic patterns for chlorine-containing fragments, which is a key diagnostic tool in interpreting the spectrum.



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Caption: Primary fragmentation pathway of DCTFA via α -cleavage.

Quantitative Data Summary

m/z (for ^{35}Cl)	m/z (for ^{37}Cl)	Proposed Fragment	Interpretation
198	200, 202	$[\text{C}_3\text{Cl}_2\text{F}_4\text{O}]^{+}$	Molecular Ion (M^{+}). Typically very low abundance or absent.
85	87	$[\text{CF}_2\text{Cl}]^{+}$	Base Peak. Formed by α -cleavage. The m/z 87 peak (with ^{37}Cl) will be $\sim 1/3$ the intensity of the m/z 85 peak.
113	115	$[\text{C}_2\text{ClF}_2\text{O}]^{+}$	Formed by α -cleavage with loss of a $\cdot\text{CF}_2\text{Cl}$ radical.
69	-	$[\text{CF}_3]^{+}$	Possible rearrangement and loss of Cl.
50	-	$[\text{CF}_2]^{+}$	Further fragmentation.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **1,3-Dichlorotetrafluoroacetone** (e.g., 100 ppm) in a volatile solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Utilize a GC-MS system equipped with a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm) and an electron ionization (EI) source.
- GC Method:
 - Injector Temperature: 250 °C.
 - Injection Volume: 1 μL with a split ratio of 50:1.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Program: Start at 40 °C, hold for 2 minutes, then ramp at 10 °C/min to 200 °C and hold for 2 minutes.
- MS Method:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Mass Range: Scan from m/z 40 to 250.
 - Acquisition Mode: Full Scan.
- Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to DCTFA. Extract the mass spectrum from this peak and identify the molecular ion (if present) and major fragment ions. Compare the observed isotopic patterns with theoretical patterns for chlorine-containing species.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying functional groups within a molecule. For DCTFA, the key diagnostic absorptions are the carbonyl (C=O) stretch and the carbon-fluorine (C-F) and carbon-chlorine (C-Cl) stretches.

Data Interpretation

The IR spectrum of DCTFA is dominated by a very strong absorption band corresponding to the C=O stretching vibration. The position of this band is shifted to a higher wavenumber ($>1750\text{ cm}^{-1}$) compared to simple alkyl ketones (typically 1715 cm^{-1}). This shift is a direct consequence of the strong electron-withdrawing inductive effect of the fluorine and chlorine atoms on the α -carbons. These electronegative atoms pull electron density away from the carbonyl carbon, strengthening and shortening the C=O bond, which in turn increases the energy (and thus wavenumber) required for the stretching vibration. The C-F and C-Cl bonds give rise to strong absorption bands in the fingerprint region of the spectrum.

Quantitative Data Summary

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~1780 - 1800	Very Strong	C=O Stretch (Ketone)
~1100 - 1250	Strong, Broad	C-F Stretch
~700 - 850	Strong	C-Cl Stretch

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

- Sample Preparation: As DCTFA is a liquid at room temperature, no sample preparation is required.[2]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond or zinc selenide crystal).
- Background Collection: Before analyzing the sample, record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract the spectral contributions of the atmosphere (e.g., CO₂ and H₂O).
- Sample Analysis:
 - Place a single drop of **1,3-Dichlorotetrafluoroacetone** directly onto the ATR crystal.
 - Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
 - Spectral Range: 4000 - 650 cm⁻¹.
 - Resolution: 4 cm⁻¹.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is an exceptionally sensitive and informative technique for analyzing fluorinated compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus.[3]

Data Interpretation

Given the molecular symmetry of DCTFA, the four fluorine atoms are chemically and magnetically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single, sharp resonance (a singlet). The chemical shift of this singlet is influenced by the adjacent chlorine atom and the carbonyl group. Based on typical chemical shift ranges for related structures, the resonance for the -CF₂Cl group is expected to appear significantly downfield from CFCl₃.[4]

Quantitative Data Summary

Nucleus	Predicted Chemical Shift (δ , ppm)	Multiplicity
-F ₂ -	-60 to -70	Singlet (s)

Note: Chemical shifts are referenced to CFCl₃ (δ = 0 ppm). The predicted range is based on typical values for fluorinated ketones.

Experimental Protocol: ¹⁹F NMR Spectroscopy

- Sample Preparation: Prepare a solution of ~20-30 mg of **1,3-Dichlorotetrafluoroacetone** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of a reference standard, such as CFCl₃, if not using an internal lock signal for referencing.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
- Acquisition Parameters:
 - Observe Nucleus: ¹⁹F.

- Decoupling: Proton-decoupled mode is standard, though not strictly necessary for this molecule which lacks protons.
- Pulse Sequence: A standard single-pulse experiment (e.g., zg) is sufficient.
- Acquisition Time: ~1-2 seconds.
- Relaxation Delay (d1): 2-5 seconds.
- Number of Scans (ns): 8 to 16 scans are typically adequate due to the high sensitivity of ^{19}F .
- Data Processing: Perform a Fourier transform, phase correction, and baseline correction on the acquired Free Induction Decay (FID). Reference the spectrum to the internal standard (CFCl_3 at 0 ppm) or an external reference.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR provides direct information about the carbon skeleton of a molecule. In DCTFA, there are two distinct carbon environments: the carbonyl carbon and the two equivalent $-\text{CF}_2\text{Cl}$ carbons.

Data Interpretation

- Carbonyl Carbon (C=O): This carbon is highly deshielded due to the electronegativity of the oxygen atom and will appear at a characteristic downfield chemical shift, typically in the range of 180-200 ppm for ketones. The presence of adjacent electronegative halogens further deshields this carbon.
- Chlorodifluoromethyl Carbons ($-\text{CF}_2\text{Cl}$): These two carbons are equivalent due to symmetry and will give rise to a single resonance. This resonance will be split into a triplet due to one-bond coupling ($^1\text{J}_{\text{CF}}$) with the two attached fluorine atoms (spin $I = \frac{1}{2}$). The multiplicity follows the $n+1$ rule, where $n=2$, resulting in a triplet. The $^1\text{J}_{\text{CF}}$ coupling constant is typically large, in the range of 250-350 Hz.

Caption: One-bond C-F coupling ($^1\text{J}_{\text{CF}}$) splits the $-\text{CF}_2\text{Cl}$ carbon signal into a triplet.

Quantitative Data Summary

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity (due to C-F coupling)
C=O	~185 - 195	Singlet (s) or unresolved multiplet
-CF ₂ Cl	~115 - 125	Triplet (t)

Note: Chemical shifts are referenced to TMS ($\delta = 0$ ppm). The carbonyl carbon may show further small long-range couplings, but often appears as a singlet.

Experimental Protocol: ¹³C NMR Spectroscopy

- Sample Preparation: Prepare a more concentrated solution than for ¹⁹F NMR, typically 50-100 mg of **1,3-Dichlorotetrafluoroacetone** in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. The higher concentration is necessary to compensate for the low natural abundance (1.1%) of the ¹³C isotope.
- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband or dual-tuned probe.
- Acquisition Parameters:
 - Observe Nucleus: ¹³C.
 - Decoupling: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used to remove any potential proton couplings and benefit from the Nuclear Overhauser Effect (NOE), although there are no protons in this molecule.
 - Spectral Width: A wide spectral width (e.g., 250 ppm) is required to encompass both the carbonyl and fluorinated carbon signals.
 - Acquisition Time: ~1 second.
 - Relaxation Delay (d1): 2-5 seconds.

- Number of Scans (ns): A larger number of scans (e.g., 256 to 1024 or more) will be necessary to achieve an adequate signal-to-noise ratio.
- Data Processing: Perform a Fourier transform with exponential line broadening (e.g., 1-2 Hz), followed by phase and baseline correction. Reference the spectrum to the solvent signal (e.g., CDCl_3 at 77.16 ppm) or TMS (0 ppm).

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